B-Raf IN 15: A Technical Overview of Its Discovery and Synthesis
B-Raf IN 15: A Technical Overview of Its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-Raf proto-oncogene, a serine/threonine-protein kinase (B-Raf), is a critical component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which governs fundamental cellular processes such as cell division, differentiation, and secretion.[1] Oncogenic mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway and are implicated in a significant percentage of human cancers, including approximately 70-90% of melanomas and 5-20% of colon cancers.[2] This has established B-Raf as a key target for cancer therapy.
B-Raf IN 15, also identified as Compound 7, is a known inhibitor of B-Raf.[3] While specific details regarding its initial discovery and synthesis are not extensively documented in publicly available literature, this technical guide consolidates the available data and provides plausible, detailed methodologies based on established practices in the field of kinase inhibitor development. B-Raf IN 15 has been shown to inhibit both wild-type B-Raf (BRAF WT) and the oncogenic BRAF V600E mutant.[3]
B-Raf and the MAPK/ERK Signaling Pathway
Under normal physiological conditions, the MAPK/ERK pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs).[3] This triggers the activation of the small GTPase RAS, which in turn recruits and activates RAF kinases (A-Raf, B-Raf, C-Raf).[4] Activated B-Raf then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2.[5] Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors, ultimately controlling cell proliferation and survival. In cancer cells with BRAF mutations, the kinase is constitutively active, leading to uncontrolled downstream signaling and tumor growth.[6]
Quantitative Data Summary
The inhibitory activity of B-Raf IN 15 against both wild-type and V600E mutant B-Raf has been quantified, with the results summarized below.
| Compound | Target | IC50 (μM) |
| B-Raf IN 15 | BRAF WT | 2.0 |
| BRAF V600E | 0.8 | |
| Data sourced from MedchemExpress.[3] |
Proposed Synthesis of B-Raf IN 15
While the specific synthetic route for B-Raf IN 15 (CAS 832107-31-0) is not detailed in the available literature, a plausible synthesis can be proposed based on established methods for creating 2-aminothiazole-5-carboxamide derivatives. A common strategy involves the Hantzsch thiazole synthesis followed by amide coupling.
Proposed Synthetic Scheme:
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Formation of α-haloketone: Bromination of an appropriate β-ketoester.
-
Hantzsch Thiazole Synthesis: Cyclocondensation of the α-bromoketoester with thiourea to form the 2-aminothiazole-5-carboxylate ester.
-
Amide Coupling: Hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with 4-methyl-3-(1H-1,2,4-triazol-1-yl)aniline.
Detailed Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of B-Raf inhibitors, adapted from methodologies described in the scientific literature.
Protocol 1: Representative Synthesis of a 2-Aminothiazole-5-Carboxamide Core
This protocol provides a general method for synthesizing the core structure of B-Raf IN 15, which would then be coupled with the appropriate aniline.
Materials:
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Ethyl 2-chloroacetoacetate
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Thionyl chloride (SOCl₂)
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N,N-Dimethylformamide (DMF) (catalytic)
-
Dichloromethane (DCM)
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4-methyl-3-(1H-1,2,4-triazol-1-yl)aniline
-
Triethylamine (TEA)
Procedure:
-
Synthesis of Ethyl 2-aminothiazole-5-carboxylate:
-
To a solution of ethyl 2-chloroacetoacetate (1 eq) in ethanol, add thiourea (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried to yield the crude ester.
-
-
Hydrolysis to 2-aminothiazole-5-carboxylic acid:
-
Suspend the ethyl 2-aminothiazole-5-carboxylate (1 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.5 eq) and heat the mixture to 60-70°C for 2-4 hours until hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 3-4 with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Amide Coupling to form B-Raf IN 15:
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Suspend the 2-aminothiazole-5-carboxylic acid (1 eq) in dichloromethane (DCM).
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Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride (1.5 eq) at 0°C.
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Stir the mixture at room temperature for 2-3 hours to form the acid chloride.
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In a separate flask, dissolve 4-methyl-3-(1H-1,2,4-triazol-1-yl)aniline (1 eq) and triethylamine (2 eq) in DCM.
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Cool the aniline solution to 0°C and add the freshly prepared acid chloride solution dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Wash the reaction mixture sequentially with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final compound.
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Protocol 2: In Vitro B-Raf Kinase Assay
This protocol describes an ELISA-based assay to measure the inhibitory activity of compounds against B-Raf kinase by quantifying the phosphorylation of its substrate, MEK.[7]
Materials:
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Recombinant B-Raf (WT or V600E)
-
Recombinant GST-MEK (substrate)
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96-well glutathione-coated plates
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Kinase buffer (e.g., 50 mM HEPES pH 7.0, 200 mM NaCl, 10 mM MgCl₂)
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ATP solution (200 µM)
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B-Raf IN 15 (or test compound) serially diluted in DMSO
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Anti-phospho-MEK antibody
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HRP-conjugated secondary antibody
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TMB substrate
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Stop solution (e.g., 1 M H₂SO₄)
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Plate reader
Procedure:
-
Plate Preparation: Coat a 96-well glutathione plate with GST-MEK by incubating 50 µg/mL of the protein in TTBS buffer for 2 hours at room temperature. Wash the wells three times with TTBS.
-
Inhibitor Incubation: Add 1 µL of serially diluted B-Raf IN 15 (in 100% DMSO) to wells containing 50 µL of kinase buffer and 25 ng of B-Raf enzyme. Incubate for 1 hour at room temperature.[7]
-
Kinase Reaction: Initiate the reaction by adding 50 µL of phosphorylation buffer containing ATP to each well.[7] Incubate for 30 minutes at 37°C with gentle shaking.[7]
-
Detection:
-
Wash the wells three times with TBST.
-
Add the primary anti-phospho-MEK antibody and incubate for 1 hour at room temperature.
-
Wash the wells, then add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cellular Phospho-ERK Western Blot Assay
This assay determines the ability of B-Raf IN 15 to inhibit the B-Raf signaling pathway within a cellular context by measuring the levels of phosphorylated ERK.[3]
Materials:
-
Cancer cell line (e.g., A375, which harbors the BRAF V600E mutation)
-
Cell culture medium and supplements
-
B-Raf IN 15
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed A375 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of B-Raf IN 15 for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using 100-150 µL of ice-cold RIPA buffer per well.[3]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal.[3]
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to confirm equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.
-
Experimental Workflow
The general workflow for the discovery and characterization of a novel B-Raf inhibitor like B-Raf IN 15 involves several key stages, from initial screening to cellular activity confirmation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
